![molecular formula C14H10BF3O3 B13995324 1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the benzoxaborole core imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole typically involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process is crucial for incorporating the trifluoromethyl group into the compound. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs.
Análisis De Reacciones Químicas
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the trifluoromethyl group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzoxaborole compounds .
Aplicaciones Científicas De Investigación
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies and drug development.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole can be compared with other similar compounds, such as:
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: This compound also contains a trifluoromethyl group and is used in pharmaceuticals.
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Another compound with a trifluoromethyl group, used in various chemical applications.
The uniqueness of this compound lies in its benzoxaborole core, which imparts distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C14H10BF3O3 |
|---|---|
Peso molecular |
294.04 g/mol |
Nombre IUPAC |
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H10BF3O3/c16-14(17,18)10-2-5-11(6-3-10)21-12-4-1-9-8-20-15(19)13(9)7-12/h1-7,19H,8H2 |
Clave InChI |
WUWUSGTURCXGIP-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one](/img/structure/B13995244.png)
![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)
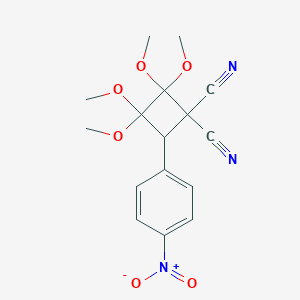

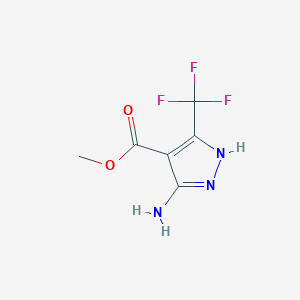
![2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol](/img/structure/B13995286.png)
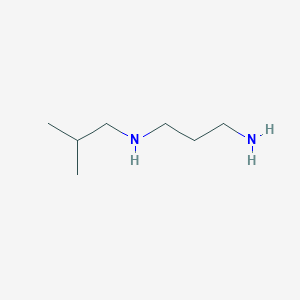
![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)
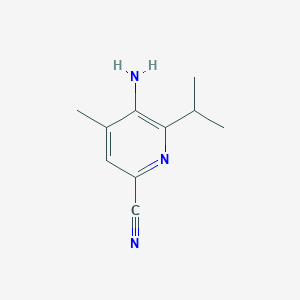
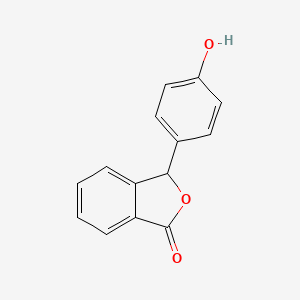

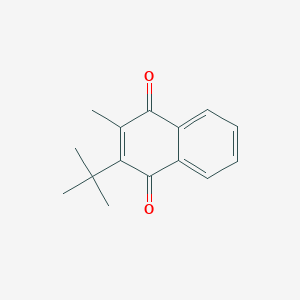
![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)
